![molecular formula C18H13F2N3O4S2 B2601464 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 866810-51-7](/img/no-structure.png)
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
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Overview
Description
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not detailed in the search results .Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the search results .Scientific Research Applications
Antibacterial Activity
This compound has been studied for its potential as an antibacterial agent. The presence of the benzenesulfonyl and pyrimidinyl groups suggests that it could target bacterial cell division by inhibiting key proteins like FtsZ . FtsZ is a crucial protein for bacterial cytokinesis, and its inhibition can lead to the development of new antibacterial drugs that work differently from traditional antibiotics.
Antifungal Potential
Given the structural complexity of this compound, it may exhibit antifungal properties similar to ketoconazole, which is effective against a broad array of systematic and superficial fungal infections . Research into such applications could lead to the discovery of new antifungal agents, particularly important as resistance to existing drugs becomes more common.
Anti-Enzymatic Properties
The compound’s ability to inhibit enzymes like lipoxygenase could be significant. Lipoxygenase plays a role in the inflammatory process, and its inhibition could lead to the development of treatments for conditions associated with inflammation.
Antitumor Activities
There is potential for this compound to act as an inhibitor of human dihydrofolate reductase, which is a target for antitumor agents. Inhibiting this enzyme can interfere with the growth of tumor cells, making it a promising area of cancer research.
Crystal Structure Analysis
Studies on the crystal structures of similar compounds have provided insights into their molecular conformations and intermolecular interactions. Such analyses are essential for understanding the chemical properties and potential applications in scientific research.
Drug Resistance Research
The compound’s unique structure makes it a candidate for the study of drug resistance. Its ability to potentially bypass traditional resistance mechanisms could be invaluable in the ongoing battle against drug-resistant strains of bacteria and fungi .
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-amino-5-(benzenesulfonyl)pyrimidine, which is then converted to 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide. The second intermediate is 2,4-difluoroacetophenone, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "2-aminopyrimidine", "benzenesulfonyl chloride", "sodium hydride", "acetic anhydride", "2,4-difluoroacetophenone", "N,N-dimethylformamide", "triethylamine", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-5-(benzenesulfonyl)pyrimidine by reacting 2-aminopyrimidine with benzenesulfonyl chloride in the presence of sodium hydride in diethyl ether.", "Step 2: Synthesis of 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide by reacting 2-amino-5-(benzenesulfonyl)pyrimidine with acetic anhydride and sodium hydride in N,N-dimethylformamide.", "Step 3: Synthesis of the final product by coupling 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide with 2,4-difluoroacetophenone in the presence of triethylamine and water." ] } | |
CAS RN |
866810-51-7 |
Molecular Formula |
C18H13F2N3O4S2 |
Molecular Weight |
437.44 |
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C18H13F2N3O4S2/c19-11-6-7-14(13(20)8-11)22-16(24)10-28-18-21-9-15(17(25)23-18)29(26,27)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,24)(H,21,23,25) |
InChI Key |
REWSALNVNOVSNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F |
solubility |
not available |
Origin of Product |
United States |
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